molecular formula C13H13N3O3 B2477709 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole CAS No. 477710-91-1

1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole

Cat. No.: B2477709
CAS No.: 477710-91-1
M. Wt: 259.26 g/mol
InChI Key: RDEOPWIRRUUEGY-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole is a heterocyclic compound with a molecular formula of C13H13N3O3 This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Scientific Research Applications

1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for compounds that have biological activity, such as drugs .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, reactivity, and environmental impact .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and mechanisms of action. This could also include the development of new synthesis methods or the design of related compounds with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound. For example, the reaction of 1,3-dimethyl-2-pyrazolin-5-one with phenol in the presence of an acid catalyst can yield 1,3-dimethyl-5-phenoxy-1H-pyrazole.

    Introduction of the Nitroethenyl Group: The nitroethenyl group can be introduced through a nitration reaction. This involves the reaction of the pyrazole derivative with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to form the nitroethenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, efficient separation techniques, and advanced purification methods to obtain the desired compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: A compound with a similar nitroethenyl group but different aromatic substituents.

    1,3-dimethyl-5-phenyl-1H-pyrazole: A compound with a similar pyrazole ring but lacking the nitroethenyl group.

Uniqueness

1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole is unique due to the presence of both the nitroethenyl and phenoxy groups, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl nitroacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with 2-chloroethyl chloroformate and sodium hydroxide.", "Starting Materials": [ "3-methyl-1-phenyl-5-pyrazolone", "ethyl nitroacetate", "hydrazine hydrate", "2-chloroethyl chloroformate", "sodium hydroxide" ], "Reaction": [ "Step 1: 3-methyl-1-phenyl-5-pyrazolone is reacted with ethyl nitroacetate in the presence of sodium ethoxide to form 3-methyl-4-ethoxycarbonyl-1-phenyl-5-pyrazolone.", "Step 2: The above product is then cyclized with hydrazine hydrate in ethanol to form 1-phenyl-3-methyl-5-hydrazinyl-4-oxo-2-pyrazoline.", "Step 3: The resulting product is then reacted with 2-chloroethyl chloroformate in the presence of triethylamine to form 1-phenyl-3-methyl-5-(2-chloroethyl)-4-oxo-2-pyrazoline.", "Step 4: Finally, the above product is reacted with sodium hydroxide and 4-phenoxybenzaldehyde to form 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole." ] }

CAS No.

477710-91-1

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

1,3-dimethyl-4-(2-nitroethenyl)-5-phenoxypyrazole

InChI

InChI=1S/C13H13N3O3/c1-10-12(8-9-16(17)18)13(15(2)14-10)19-11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

RDEOPWIRRUUEGY-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C=C[N+](=O)[O-])OC2=CC=CC=C2)C

Canonical SMILES

CC1=NN(C(=C1C=C[N+](=O)[O-])OC2=CC=CC=C2)C

solubility

not available

Origin of Product

United States

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